molecular formula C10H11NO B13913055 1-Isocyanato-3-propylbenzene CAS No. 61605-45-6

1-Isocyanato-3-propylbenzene

Cat. No.: B13913055
CAS No.: 61605-45-6
M. Wt: 161.20 g/mol
InChI Key: AAHIFMPIIKLKKX-UHFFFAOYSA-N
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Description

1-Isocyanato-3-propylbenzene is an aromatic monoisocyanate serving as a versatile building block in organic synthesis and materials science research. Its structure, featuring an isocyanate group attached to a propyl-substituted benzene ring, makes it a valuable intermediate for creating urea and urethane derivatives via nucleophilic addition reactions . Researchers primarily utilize this compound to develop novel specialty polymers, including polyurethanes and polyureas, where it can be incorporated as a side chain to modify material properties or as a chain terminator . It is also employed in the synthesis of more complex chemical entities for pharmaceutical and agrochemical research. The reactivity of the isocyanate group requires careful handling; it is sensitive to moisture and can react vigorously with water, alcohols, and amines . Proper storage conditions are essential to maintain the compound's stability and purity. This product is intended for Research Use Only and is strictly for use by qualified professionals in a controlled laboratory setting. It is not approved for personal, household, or medicinal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61605-45-6

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-isocyanato-3-propylbenzene

InChI

InChI=1S/C10H11NO/c1-2-4-9-5-3-6-10(7-9)11-8-12/h3,5-7H,2,4H2,1H3

InChI Key

AAHIFMPIIKLKKX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)N=C=O

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 Isocyanato 3 Propylbenzene

Fundamental Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group (–NCO) is characterized by its high reactivity towards nucleophiles. This reactivity stems from the electrophilic nature of the carbon atom, which is bonded to two electronegative atoms, nitrogen and oxygen. Nucleophilic attack on this carbon atom is a fundamental process in the chemistry of isocyanates, leading to the formation of a variety of addition products. researchgate.net

Reactions with Hydroxyl-Containing Compounds (Alcohols, Phenols) Leading to Carbamates

The reaction between an isocyanate and a hydroxyl-containing compound, such as an alcohol or a phenol (B47542), results in the formation of a carbamate (B1207046), also known as a urethane (B1682113). This reaction is a nucleophilic addition where the oxygen atom of the hydroxyl group attacks the electrophilic carbon atom of the isocyanate group. vaia.comkuleuven.be The reaction is typically exothermic and can proceed to a quantitative yield of the carbamate ester. vaia.com

The general mechanism involves the nucleophilic addition of the alcohol or phenol to the carbon-nitrogen double bond of the isocyanate. vaia.comkuleuven.be This can occur in a concerted manner. vaia.com The reactivity of the hydroxyl compound depends on several factors, including its acidity and steric hindrance. rsc.org For instance, primary alcohols are generally more reactive than secondary alcohols. kuleuven.be The reaction can be catalyzed by bases, and the specific mechanism can vary depending on the properties of the reactants and the catalyst. rsc.org

Table 1: Mechanisms of Base-Catalyzed Reactions of Isocyanates with Hydroxyl Compounds

Mechanism Description Reactant Characteristics
Anionic Mechanism (I) The base deprotonates the hydroxyl compound to form an alkoxide or phenoxide ion, which then attacks the isocyanate. Acidic, less nucleophilic hydroxyl compounds (e.g., phenols, acidic alcohols). rsc.org

The reaction of 1-isocyanato-3-propylbenzene with an alcohol like methanol (B129727) would yield a methyl carbamate derivative.

Reactions with Amines to Form Substituted Ureas

Isocyanates readily react with primary and secondary amines to form substituted ureas. capes.gov.brresearchgate.net This reaction is a cornerstone in various synthetic applications. nih.gov The reaction proceeds via nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate group. commonorganicchemistry.com Generally, no catalyst is required for this reaction, which can be carried out in a suitable solvent at room temperature. commonorganicchemistry.com

Amines are typically more reactive towards isocyanates than alcohols. researchgate.net The basicity of the amine plays a significant role in its reactivity. nih.gov The formation of unsymmetrical ureas can be achieved by carefully controlling the reaction conditions and the order of addition of reagents, especially when dealing with amines of different basicity. nih.gov

The reaction of this compound with an amine, for instance, would lead to the formation of a 1,3-disubstituted urea (B33335).

Reactions with Water and Other Nucleophiles

Isocyanates react with water in a process known as hydrolysis. guidechem.com The initial reaction forms an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. researchgate.netguidechem.com The newly formed amine can then react with another isocyanate molecule to produce a symmetrically substituted urea. wikipedia.org This reaction is of great importance in the production of polyurethane foams, where the carbon dioxide generated acts as a blowing agent. researchgate.netwikipedia.org The hydrolysis of some isocyanates can be rapid; for example, the hydrolysis half-life of 1,3-bis(1-isocyanato-1-methylethyl)benzene (B1330409) at pH 7 and 25°C is 0.4 hours. guidechem.com

Beyond water and the previously mentioned nucleophiles, isocyanates can also react with other compounds such as carboxylic acids to form amides and carbon dioxide, and with thiols to produce thiocarbamates. researchgate.netresearchgate.net

Polymerization Pathways and Mechanisms Involving this compound

The bifunctional or polyfunctional nature of certain isocyanates allows them to undergo polymerization reactions, most notably in the synthesis of polyurethanes.

Polyaddition Reactions for Polyurethane Synthesis

Polyurethanes are a class of polymers characterized by the presence of carbamate (urethane) linkages in their main chain. wikipedia.org They are typically synthesized through the polyaddition reaction of a di- or polyisocyanate with a polyol (a compound with multiple hydroxyl groups). wikipedia.orgresearchgate.net this compound, being a monofunctional isocyanate, would act as a chain terminator in such a polymerization. However, a diisocyanate analogue, such as 1,3-bis(isocyanatomethyl)benzene, would be a suitable monomer for polyurethane synthesis.

The synthesis of polyurethanes is a versatile process, allowing for the creation of a wide range of materials with diverse properties, from flexible foams to rigid plastics. wikipedia.org The properties of the resulting polyurethane are highly dependent on the structure of the isocyanate and polyol monomers used. mdpi.com For example, aromatic isocyanates like MDI and TDI are more reactive than aliphatic isocyanates and are commonly used in industrial production. wikipedia.orgmdpi.com

Step-Growth vs. Chain-Growth Polymerization Mechanisms

The formation of polyurethanes is generally described as a step-growth polymerization. wikipedia.orgwikipedia.org In this mechanism, the polymer chain grows stepwise by reactions between functional groups of any two species (monomers, oligomers, or polymers). wikipedia.orgfiveable.me This leads to a slow increase in the average molecular weight until high conversion rates are achieved. wikipedia.orgfiveable.me Step-growth polymerization does not typically require an initiator. fiveable.me

In contrast, chain-growth polymerization involves the sequential addition of monomers to a growing chain that possesses an active center (e.g., a radical or an ion). wikipedia.org This process usually requires an initiator to create the active sites and leads to the formation of high molecular weight polymers from the early stages of the reaction. wikipedia.orgfiveable.me

While polyurethane synthesis is fundamentally a step-growth process, some studies suggest that under certain catalytic conditions, a chain-growth mechanism may also play a role. rsc.org The choice of catalyst can influence not only the reaction rate but also the polymerization mechanism, which in turn affects the properties of the final polymer. rsc.org

Table 2: Comparison of Step-Growth and Chain-Growth Polymerization

Feature Step-Growth Polymerization Chain-Growth Polymerization
Growth Mechanism Reaction between any two molecules (monomers, oligomers, polymers). wikipedia.orgfiveable.me Monomers add sequentially to an active center. wikipedia.org
Initiator Not typically required. fiveable.me Usually required. fiveable.me
Molecular Weight Increases slowly until high conversion. wikipedia.orgfiveable.me High molecular weight polymer forms early on. wikipedia.orgfiveable.me
Monomer Consumption Monomer is consumed rapidly at the beginning. Monomer is consumed more steadily throughout the reaction.

| Polymer Dispersity Index (PDI) | Generally broader (PDI ≈ 2). fiveable.me | Can be narrower (PDI < 2) for living polymerizations. fiveable.me |

Kinetic and Thermodynamic Aspects of Polymerization

The polymerization of isocyanates, including aromatic variants like this compound, is governed by specific thermodynamic and kinetic principles. The conversion of monomer molecules into a polymer involves the transformation of π-bonds within the isocyanate group into more stable σ-bonds in the polymer backbone, rendering the process exothermic.

Thermodynamic Feasibility

The spontaneity of a polymerization reaction is determined by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation: ΔG = ΔH - TΔS.

Enthalpy (ΔH): Polymerization of isocyanates is an exothermic process, characterized by a negative enthalpy change (ΔH < 0). researchgate.net The reaction to form urethanes, for instance, releases approximately 24 kcal/mol. researchgate.net This exothermicity is a primary driving force for the reaction.

Entropy (ΔS): The process involves the linking of many small monomer molecules into a much larger, more ordered polymer chain. This results in a decrease in the degrees of freedom and randomness of the system, leading to a negative entropy change (ΔS < 0). core.ac.uk

Gibbs Free Energy (ΔG): Since the reaction is exothermic (negative ΔH) but results in a more ordered state (negative ΔS), the spontaneity is temperature-dependent. At typical reaction temperatures, the favorable enthalpy term outweighs the unfavorable entropy term, resulting in a negative ΔG and a spontaneous reaction. However, at very high temperatures, the TΔS term can become dominant, potentially leading to depolymerization. This establishes a "ceiling temperature" above which polymerization is no longer thermodynamically favorable.

Kinetic Factors

The rate of polymerization is influenced by reactant structure, concentration, temperature, and the presence of catalysts. Experimental activation energies for the reactions of aryl isocyanates with alcohols generally fall within the range of 17–54 kJ/mol. mdpi.com For non-catalyzed polyurethane formation, the reaction is often found to follow second-order kinetics. core.ac.uk The negative entropy of activation values typically observed indicate that the transition states are more ordered than the reactants, which is consistent with multiple species associating to react. core.ac.uk

Thermodynamic ParameterTypical Value/Sign for Isocyanate PolymerizationImplication for this compound
ΔH (Enthalpy Change) Negative (Exothermic) researchgate.netThe formation of polymers is energetically favorable.
ΔS (Entropy Change) Negative (Exoentropic) core.ac.ukThe polymer product is more ordered than the monomers.
ΔG (Gibbs Free Energy Change) Negative (Spontaneous) core.ac.ukThe reaction proceeds spontaneously under normal conditions.

Formation of Polyureas

The reaction of this compound with a primary or secondary amine yields a urea linkage. When a diamine is used, this reaction leads to the formation of a polyurea, a class of polymers known for their excellent durability and flexibility. organic-chemistry.org The fundamental reaction is the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group. poliuretanos.net

This reaction is exceptionally fast and typically requires no catalysis. poliuretanos.net The high reactivity is attributed to the strong nucleophilicity of amines compared to other nucleophiles like alcohols or water. Aliphatic amines are generally more basic and react more rapidly with isocyanates than aromatic amines. poliuretanos.nettri-iso.com The reaction with a diamine, such as a primary aromatic diamine, proceeds quickly to build a high molecular weight polymer chain. nih.govresearchgate.net

Reactant for IsocyanateProduct LinkageRelative Reaction Rate (Uncatalyzed)
Primary Aliphatic Amine UreaVery Fast
Primary Aromatic Amine UreaFast
Primary Alcohol UrethaneModerate
Water Urea (+ CO₂)Slow
Urethane Allophanate (B1242929)Very Slow
Urea BiuretVery Slow
Table data compiled from sources poliuretanos.net.

Cyclotrimerization to Isocyanurates

In the presence of specific catalysts, this compound can undergo cyclotrimerization, where three monomer units react to form a highly stable, six-membered heterocyclic structure known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). nih.govresearchgate.net This reaction is a highly efficient and atom-economical route to these thermally stable structures. wikipedia.org

The cyclotrimerization process is known to be highly exothermic. wikipedia.org Computational studies on similar isocyanates, such as methyl isocyanate and phenyl isocyanate, show significant negative enthalpy changes for the reaction. wikipedia.org The stability of the resulting isocyanurate ring is influenced by the substituent on the nitrogen atoms. For aryl isocyanates like this compound, the electronic properties of the substituted phenyl ring play a role in the reaction thermodynamics. wikipedia.org The generally accepted mechanism for this transformation under anionic catalysis involves the initial nucleophilic attack of a catalyst on the isocyanate's carbonyl carbon, followed by sequential addition of two more isocyanate molecules to form the cyclic trimer. nih.govresearchgate.net

Catalytic Influences on Trimerization Selectivity

The selective formation of the isocyanurate trimer from this compound over other potential side products (such as linear oligomers, dimers, or carbodiimides) is highly dependent on the choice of catalyst. researchgate.net A wide variety of catalysts have been developed to promote this reaction with high selectivity. wikipedia.org

Catalysts for isocyanate trimerization can be broadly categorized:

Anionic Catalysts and Lewis Bases: This is the most common category and includes carboxylate salts (like potassium acetate), metal alkoxides, phosphines, and tertiary amines. nih.govwikipedia.org The catalytic cycle is generally believed to proceed through an anionic mechanism where the catalyst adds to an isocyanate monomer to initiate the cyclization. nih.govresearchgate.net

Metal-Containing Catalysts: Various organometallic complexes, including those of rare-earth metals, have been shown to be effective catalysts for isocyanate trimerization. nih.govmdpi-res.com These catalysts can offer high activity and selectivity under mild conditions.

The selectivity is influenced by the catalyst's ability to stabilize the intermediates of the trimerization pathway while disfavoring pathways leading to side products. For instance, certain catalysts can be highly selective for trimerization, while others might also promote the formation of carbodiimides, especially at elevated temperatures. The choice of an appropriate catalyst, such as an oligomeric Mannich base or specific carboxylates, can ensure high yields of the desired isocyanurate product. nih.gov

Advanced Organic Transformations with this compound

Beyond polymerization, the isocyanate group is a versatile handle for a range of advanced organic reactions, enabling the construction of complex molecular architectures.

Thiol-Isocyanate "Click" Reactions and Their Mechanistic Basis

The reaction between a thiol (R-SH) and an isocyanate (R'-NCO) to form a thiourethane linkage is recognized as a "click" reaction due to its high efficiency, rapid rate, and specificity. rsc.orgacs.orgnih.gov This transformation is particularly effective when catalyzed by a base. rsc.orgmdpi.com

The mechanistic basis for this highly efficient reaction involves the activation of the thiol by the base catalyst (e.g., a tertiary amine like 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU). acs.orgupc.edu The base deprotonates the thiol to generate a highly nucleophilic thiolate anion (RS⁻). rsc.orgnih.gov This thiolate then rapidly attacks the electrophilic carbonyl carbon of the isocyanate group in this compound. rsc.orgupc.edu This nucleophilic addition proceeds quickly under ambient conditions to give the thiourethane product in high yield with minimal to no byproducts. acs.org The reaction is significantly faster than the corresponding reaction with alcohols to form urethanes. rsc.orgacs.org

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are powerful tools in synthetic chemistry. rsc.orgfrontiersin.org While the most famous isocyanide-based MCRs, the Passerini and Ugi reactions, traditionally use isocyanides (R-N≡C), not isocyanates (R-N=C=O), organic-chemistry.orgwikipedia.org isocyanates like this compound can participate in other types of MCRs. rsc.org

Recent research has demonstrated MCRs where an isocyanate is a key component. In one such example, an isocyanate acts as a trapping agent for a reactive zwitterionic intermediate formed from the reaction of an isocyanide and an acetylenic ester. arkat-usa.org This three-component reaction efficiently produces highly functionalized pyrrole (B145914) derivatives. arkat-usa.org

In another variation, isocyanates have been used in Ugi-type reactions, replacing the traditional carboxylic acid component. For instance, a four-component reaction between a nitrile imine, an isocyanide, and two equivalents of an isocyanate can produce complex heterocyclic scaffolds like 1,2,4-triazinediones. rsc.org The electrophilic nature of the isocyanate group in this compound makes it a suitable candidate for these advanced, one-pot synthetic strategies, allowing for the rapid construction of molecular complexity from simple precursors. rsc.orgmdpi.com

Derivatization and Functionalization Reactions of the Benzene (B151609) Ring

The benzene ring of an aryl isocyanate, such as this compound, is generally deactivated towards classical electrophilic aromatic substitution due to the electron-withdrawing nature of the isocyanate group. However, functionalization can be achieved under specific conditions.

One-step carboxamidation of aromatic compounds can be accomplished through reactions with isocyanates in a superacidic medium like trifluoromethanesulfonic acid (CF3SO3H). acs.org This method allows for the direct introduction of an amide group onto an activated aromatic ring. While this has been demonstrated effectively with highly nucleophilic arenes like ferrocenes, the principle can be extended to other aromatic systems. acs.org For this compound, the propyl group is an ortho-, para-director and the isocyanate group is a meta-director. The outcome of such a reaction would depend on the interplay of these directing effects and the harsh reaction conditions.

Radical reactions offer another pathway for modifying the benzene ring. Studies on the regioselectivity of aryl radical attack on isocyanates have shown that aryl isocyanates can undergo radical-ipso substitution. rsc.org This suggests that under radical-generating conditions, the propyl-substituted phenyl ring of this compound could be targeted for derivatization.

Furthermore, synthetic strategies can involve modifying a precursor molecule before generating the isocyanate group. For instance, an appropriately substituted aminobenzene can undergo reactions like the Suzuki coupling to modify the aromatic ring, followed by conversion of the amino group to an isocyanate. researchgate.net

Catalysis in this compound Reactivity

The reactions of the isocyanate group (-N=C=O) in this compound, particularly with nucleophiles like alcohols and amines, are often slow and require catalysis to proceed at a practical rate. poliuretanos.com.br The choice of catalyst is crucial as it can influence both the reaction speed and the selectivity between competing reaction pathways, such as the reaction with polyols (gelling) versus the reaction with water (blowing). poliuretanos.com.brnih.gov

Role of Organometallic Catalysts

Organometallic compounds are highly effective catalysts for isocyanate reactions, especially in the formation of polyurethanes from the reaction between an isocyanate and a polyol. poliuretanos.com.brpoliuretanos.com.br These catalysts generally function as Lewis acids. poliuretanos.com.br

Mechanism of Action : Two primary mechanisms are proposed for organometallic catalysis:

Lewis Acid Mechanism : The metal catalyst associates with the isocyanate, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an alcohol. turkchem.net This is the commonly accepted mechanism for organotin compounds. turkchem.net

Insertion Mechanism : The catalyst first forms an alcoholate by associating with the polyol. This alcoholate then reacts with the isocyanate to form a metal-complexed intermediate, which further reacts with more polyol to generate the urethane. turkchem.net Some zirconium and bismuth compounds are believed to operate via this mechanism. turkchem.net

Common Organometallic Catalysts : A variety of metals have been used, with tin, bismuth, zinc, and zirconium being prominent. researchgate.net

Tin Compounds : Dibutyltin dilaurate (DBTDL) and stannous octoate are the most popular tin catalysts. poliuretanos.com.br DBTDL is often used in elastomers and RIM systems, while stannous octoate is common in flexible foam production. poliuretanos.com.br They are highly active but face increasing restrictions due to toxicity concerns. researchgate.net

Bismuth, Zinc, and Zirconium Compounds : These are considered less toxic alternatives to organotins. researchgate.net Bismuth neodecanoate and zinc acetylacetonate (B107027) have been successfully used in polyurethane synthesis. researchgate.net Zirconium complexes have also shown high activity, sometimes comparable to tin catalysts. researchgate.net

Other Metals : Iron acetylacetonate and lead octoate are also used in specific applications like cast elastomers. poliuretanos.com.br Alkali metal salts such as potassium acetate (B1210297) and potassium octoate can catalyze both urethane formation and the trimerization of isocyanates to form isocyanurates. poliuretanos.com.brrsc.org

The table below summarizes the relative reaction rates for the phenyl isocyanate-methanol reaction with different catalysts, demonstrating the effectiveness of organometallic compounds like stannous octoate. google.com

CatalystRelative Rate
None1
p-Toluenesulfonic acid2
Acetic acid3
N-methylmorpholine2.8
Triethylamine11
Stannous octoate13

Influence of Organic Catalysts and Bases

Non-metallic organic compounds, particularly tertiary amines and certain organic acids, are also widely used to catalyze isocyanate reactions. poliuretanos.com.brnih.gov

Tertiary Amines : These are basic compounds that are effective for both the urethane-forming (gelling) reaction and the water-isocyanate (blowing) reaction. poliuretanos.com.br Their catalytic effect generally increases with basicity, but can be limited by steric hindrance. poliuretanos.com.br 1,4-diazabicyclo poliuretanos.com.brpoliuretanos.com.brpoliuretanos.com.broctane (DABCO), also known as triethylene diamine (TEDA), is a highly effective amine catalyst due to its strong basicity and lack of steric hindrance. poliuretanos.com.br However, amine catalysts can sometimes be less active than their organometallic counterparts, especially for reactions involving aliphatic isocyanates. turkchem.netgoogle.com

Organic Acids : Strong organic acids, such as phenyl phosphonic acid derivatives and methanesulfonic acid, can also catalyze the urethane formation reaction. nih.govtandfonline.com These catalysts are thought to activate the isocyanate group, making it more susceptible to nucleophilic attack. tandfonline.com Some studies have found that the efficiency of these acid catalysts is related to their acidity. tandfonline.com An advantage of acid catalysis is the potential to expand the range of monomers that can be used in polymerization, particularly those sensitive to base catalysis. nih.gov

Guanidines : Guanidine derivatives have been explored as temperature-sensitive catalysts. They show moderate catalytic activity, but only at elevated temperatures. Their efficiency appears to be linked more to their nucleophilicity than their basicity. tandfonline.com

The table below compares the catalytic activity of an organotin compound (DBTDL), a tertiary amine (DABCO), and an organic acid (p-TSA) on the reaction of hexyl isocyanate with water.

CatalystRelative Catalytic Activity
p-Toluene sulfonic acid monohydrate (p-TSA)Low
Diazabicyclo[2.2.2]octane (DABCO)Intermediate
Dibutyltin dilaurate (DBTDL)High

Source: Adapted from a kinetic study on the reaction of hexyl isocyanate with water. researchgate.net

Enzymatic and Biocatalytic Approaches

The use of enzymes in reactions involving isocyanates is an emerging area, driven by the principles of green chemistry. academie-sciences.frresearchgate.net Biocatalysis offers high selectivity under mild reaction conditions. academie-sciences.fr

Isocyanates are known to react with functional groups present in enzymes, such as amine and hydroxyl groups on amino acid side chains. researchgate.net This reactivity has been exploited for enzyme immobilization, where an enzyme is covalently attached to a support material containing isocyanate groups. researchgate.netscispace.com For example, Candida antarctica lipase (B570770) B (CALB) has been successfully immobilized in polyurethane foam. scispace.com

While the primary application has been immobilization, enzymes like lipases can also catalyze reactions that are relevant to isocyanate chemistry. Lipases are versatile enzymes that can catalyze esterification and transesterification reactions. lu.seresearchgate.net This capability is relevant in the synthesis of bio-based polyols from natural oils, which can then be reacted with isocyanates like this compound to create polyurethanes with improved properties. rsc.org For instance, lipase-catalyzed hydrolysis of vegetable oil-based polyols can introduce primary alcohol groups, which are significantly more reactive towards isocyanates than the secondary alcohol groups typically present. rsc.org

Furthermore, biocatalysis is central to developing isocyanate-free routes to polyurethanes, for example, through the enzymatic synthesis of cyclic carbonates which can serve as alternative monomers. lu.se Although direct enzymatic catalysis on the isocyanate group of a molecule like this compound for synthetic purposes is not widely documented, the broader field of biocatalysis provides powerful tools for creating precursors and related polymers in a more sustainable manner. academie-sciences.frresearchgate.net

Computational and Theoretical Investigations on 1 Isocyanato 3 Propylbenzene

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and nature of chemical bonds within a molecule. For aromatic isocyanates, a key structural feature is the geometry of the isocyanate (–N=C=O) group and its interaction with the phenyl ring. worldscientific.com

Studies on phenyl isocyanate and related compounds reveal that the C-N=C=O moiety is not linear. acs.org The angle at the nitrogen atom (C-N-C) is significantly bent, typically calculated to be around 140°. acs.org This bending is a result of the complex interplay of electronic effects, including the hybridization of the nitrogen atom and its interaction with the π-systems of both the phenyl ring and the N=C=O group. The propyl group at the meta-position on the phenyl ring is expected to have a minor electron-donating effect, which can subtly influence the electron distribution in the aromatic system and the reactivity of the isocyanate group. rsc.org

The bonding in the isocyanate group itself is characterized by two adjacent double bonds (N=C and C=O). The central carbon atom is highly electrophilic due to its position between two electronegative atoms (nitrogen and oxygen), making it the primary site for nucleophilic attack. mdpi.com Quantum chemical methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are used to calculate key structural parameters and electronic properties, such as bond lengths, bond angles, and the distribution of electron density (atomic charges). acs.orgworldscientific.com

Below is a table of representative geometric and electronic parameters for phenyl isocyanate, calculated using DFT, which serves as a model for 1-isocyanato-3-propylbenzene.

ParameterDescriptionRepresentative Calculated Value
Bond Lengths (Å)
C(ring)-NLength of the bond connecting the phenyl ring to the isocyanate nitrogen.~1.38
N=CLength of the nitrogen-carbon double bond in the isocyanate group.~1.21
C=OLength of the carbon-oxygen double bond in the isocyanate group.~1.17
**Bond Angles (°) **
∠C(ring)-N-CAngle around the nitrogen atom, indicating the bend of the isocyanate group.~140.5°
∠N=C=OAngle of the isocyanate functional group.~172.5°
Atomic Charges
Charge on C(iso)Partial charge on the central carbon of the isocyanate group.Highly positive
Charge on O(iso)Partial charge on the oxygen of the isocyanate group.Negative
Charge on N(iso)Partial charge on the nitrogen of the isocyanate group.Negative
Data based on calculations for phenyl isocyanate, a closely related model compound. acs.org

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a standard tool for investigating complex reaction mechanisms, offering a balance between computational cost and accuracy. nih.govchemrxiv.org For isocyanates, DFT studies have provided detailed insights into reactions with nucleophiles like alcohols, amines, and water, which are central to the formation of urethanes, ureas, and other derivatives. chemrxiv.orgmdpi.com

A key strength of DFT is its ability to map the potential energy surface of a reaction, locating not only stable reactants, intermediates, and products but also the high-energy transition states that connect them. chemrxiv.org The energy difference between the reactants and a transition state is the activation energy barrier, which determines the reaction rate.

For example, in the reaction of phenyl isocyanate with an alcohol to form a urethane (B1682113), DFT calculations have been used to explore different mechanistic pathways, including direct addition and catalyst-mediated routes. mdpi.com These studies identify the structure of the transition state and calculate the associated energy barrier, revealing how catalysts can lower this barrier and accelerate the reaction. mdpi.com Similar calculations for the reaction of isocyanates with water have elucidated the mechanisms leading to hydrolysis. chemrxiv.org

The table below presents representative data from a DFT study on a model isocyanate reaction, illustrating the types of energetic information that can be obtained.

Reaction StepDescriptionCalculated Relative Energy (kJ/mol)
Reactant Complex Formation of a complex between phenyl isocyanate and methanol (B129727).0 (Reference)
Transition State (TS) The highest energy point on the reaction pathway for nucleophilic attack.+50 to +150 (Uncatalyzed)
< +50 (Catalyzed)
Product Complex Formation of a complex containing the urethane product.Thermodynamically favorable (Negative value)
Representative energy values for the reaction of phenyl isocyanate with methanol, based on published computational studies. mdpi.com

DFT calculations are also invaluable for predicting the most probable course of a reaction when multiple pathways are possible. This includes predicting regioselectivity and stereoselectivity. For isocyanates, DFT can be used to understand how factors like solvent polarity and the nature of substituents influence the reaction mechanism. For instance, some reactions may proceed through a concerted mechanism (one step) in non-polar solvents, while a stepwise mechanism involving a zwitterionic intermediate becomes favorable in polar solvents. chemrxiv.org

The electronic nature of substituents on the phenyl ring significantly impacts the reactivity of the isocyanate group. rsc.org Electron-withdrawing groups increase the electrophilicity of the isocyanate carbon, enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups, such as the propyl group in this compound, are expected to slightly decrease this reactivity compared to unsubstituted phenyl isocyanate. DFT calculations can quantify these substituent effects, allowing for the prediction of relative reaction rates across a series of related compounds. grafiati.com

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical methods are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of large ensembles of molecules, such as a liquid or a solution. mdpi.comresearchgate.net MD simulations model the movements and interactions of atoms and molecules over time based on a "force field," which is a set of parameters describing the potential energy of the system. nsf.gov

For aromatic isocyanates, MD simulations are used to predict bulk macroscopic properties like density, viscosity, and diffusion coefficients, as well as to understand intermolecular interactions in the liquid state. nsf.gov The development of specialized force fields, such as the General AMBER Force Field for Isocyanates (GAFF-AIC) and united-atom models based on Transferable Potentials for Phase Equilibria (TraPPE), has improved the accuracy of these simulations. nsf.gov

Although no specific MD studies on this compound have been published, these established force fields could be applied to simulate its liquid phase. Such simulations would reveal how the molecules pack together, the nature of the intermolecular forces (e.g., van der Waals interactions, π-π stacking of the phenyl rings), and how the flexible propyl chain influences these interactions.

Force Field / MethodApplicabilityProperties Predicted
GAFF-IC / GAFF-AIC All-atom force fields optimized for isocyanates.Density, viscosity, vaporization enthalpies. nsf.gov
TraPPE United-atom force field for phase equilibria.Vapor-liquid equilibrium, vapor pressure, critical properties. nsf.gov
Ab initio MD First-principles based dynamics.Reaction dynamics, behavior in complex environments (e.g., with catalysts). mdpi.com

Theoretical Prediction of Reactivity and Kinetic Parameters

The prediction of kinetic parameters, such as reaction rate constants (k), is a primary goal of theoretical reaction dynamics. By combining the potential energy surface from quantum chemical calculations (like DFT) with statistical mechanics theories, such as Transition State Theory (TST), it is possible to estimate reaction rates from first principles. mdpi.com

For a reaction involving this compound, the theoretical workflow would be:

Calculate the potential energy surface: Use DFT to find the minimum energy structures of reactants and products, and locate the transition state connecting them.

Calculate vibrational frequencies: These are needed to determine the zero-point vibrational energy (ZPVE) and the partition functions of the species involved.

Apply Transition State Theory: The rate constant is calculated using the TST equation, which relates the rate to the free energy of activation (ΔG‡).

This approach allows for the systematic study of how temperature, pressure, and substituents affect reaction kinetics. For instance, the effect of the propyl group in this compound on the rate of a specific reaction could be predicted by comparing its calculated activation energy to that of unsubstituted phenyl isocyanate. grafiati.com Kinetic studies on para-substituted phenyl isocyanates have shown that the reaction rates are sensitive to the electronic effects of the substituent, a relationship that can be explored and quantified computationally. grafiati.com

Kinetic ParameterTheoretical Method of Prediction
Rate Constant (k) Transition State Theory (TST) using DFT-calculated activation free energy.
Activation Energy (Ea) Energy difference between the transition state and reactants, calculated via DFT.
Pre-exponential Factor (A) Derived from partition functions of the transition state and reactants within TST.
Reaction Order Inferred from the molecularity of the rate-determining step in the calculated mechanism. mdpi.com

Applications of 1 Isocyanato 3 Propylbenzene in Advanced Materials Science

Monomeric Role in the Design and Synthesis of Polymeric Systems

As a monomer, 1-isocyanato-3-propylbenzene provides polymer chemists with a tool for meticulous molecular design. Its monofunctional nature prevents cross-linking on its own, allowing it to be used for controlling chain length or for introducing specific end-groups that dictate the final properties of the polymer.

Polyurethanes (PUs) and polyureas are block copolymers composed of alternating soft and hard segments. mdpi.comrsc.org The hard segments, formed by the reaction of isocyanates with chain extenders, provide mechanical strength, while the soft segments impart flexibility. mdpi.comrsc.org The synthesis of polyurethanes involves the reaction of di- or polyisocyanates with polyols. oszk.hu

The incorporation of this compound allows for the precise tailoring of these architectures. By reacting with polyols or polyamines, it can act as a chain-terminating agent, controlling the molecular weight of the resulting polyurethane or polyurea. The propylbenzene (B89791) group introduces specific steric and electronic effects that influence the morphology and properties of the polymer. For instance, the alkyl-substituted aromatic ring can disrupt the packing of hard segments, altering the degree of phase separation between hard and soft segments, which in turn affects the material's thermal and mechanical properties like tensile strength and glass transition temperature. mdpi.com Aromatic isocyanates generally have higher reactivity compared to their aliphatic counterparts. rsc.orgnih.gov

Table 1: Influence of Isocyanate Structure on Polyurethane Properties

Property Influence of Aromatic Isocyanates (e.g., MDI, TDI) Potential Influence of this compound
Reactivity High, facilitating rapid polymerization. rsc.orgmdpi.com High, due to the aromatic ring.
Hard Segment Packing Rigid phenyl rings lead to strong, ordered packing. mdpi.com The propyl group may introduce steric hindrance, modifying packing and phase separation.
Mechanical Strength High, due to strong hydrogen bonding in hard segment domains. mdpi.com Potentially tailored to balance strength and flexibility.
Thermal Stability Good heat resistance due to rigid aromatic structures. mdpi.com The propyl group may slightly alter thermal decomposition profiles.

| Solubility/Compatibility | Governed by the polarity of the urethane (B1682113) linkage. | The hydrophobic propylbenzene tail can increase compatibility with non-polar matrices or solvents. |

This table provides a comparative analysis based on established principles of polyurethane chemistry. Specific data for this compound would require targeted experimental studies.

In the synthesis of copolymers, monofunctional isocyanates like this compound are valuable for creating well-defined polymer chains. It can be used as an end-capping agent to terminate a polymerization reaction, yielding polymers with a specific molecular weight and a defined end-group. dtic.mil

This is particularly useful in the synthesis of block copolymers, where one block is polymerized first, and then a second monomer is added to grow another block. This compound can be used to create a reactive or non-reactive terminus on a polymer block. For example, a living polymer chain (like one produced via anionic polymerization) can be terminated with this isocyanate, introducing a propylphenyl group at the chain end. mdpi.com This allows for the creation of diblock or triblock copolymers with precisely controlled segment lengths and functionalities, which are essential for applications in nanotechnology and self-assembling materials. dtic.milmdpi.com The synthesis of well-defined diblock copolymers of materials like polystyrene with poly(n-hexyl isocyanate) has been achieved using monofunctional initiators in anionic polymerization. mdpi.com

Function as a Cross-Linking Agent in Thermosetting Polymers

Thermosetting polymers are characterized by their rigid, three-dimensional network structure, which is formed through an irreversible curing process involving chemical reactions that create extensive cross-linking between polymer chains. wikipedia.orgbehinpolymerco.com This cross-linked network gives thermosets high mechanical strength and thermal stability. wikipedia.orgplasticseurope.org

In some systems, such as epoxy resins, monofunctional isocyanates can diffuse into the cured or partially cured matrix and react with available functional groups like hydroxyls, forming urethane linkages within the interphase without creating new cross-links. researchgate.net

Surface Functionalization and Coating Chemistry Utilizing this compound

The high reactivity of the isocyanate group makes this compound an excellent candidate for surface functionalization. The -NCO group readily forms covalent bonds with nucleophilic functional groups commonly present on the surfaces of various substrates, such as hydroxyl (-OH) groups on silica, cellulose, and metal oxides, or amine (-NH2) groups on plasma-treated polymers. mdpi.comresearchgate.net

This reaction grafts the 3-propylphenyl group onto the surface, fundamentally altering its chemical and physical properties. Key research findings indicate that such modifications can:

Modify Surface Energy: Grafting the non-polar propylbenzene tail onto a polar, hydrophilic surface makes it more non-polar and hydrophobic. This is useful for creating water-repellent coatings and modifying the wetting characteristics of materials.

Enhance Biocompatibility: Surface functionalization is a key strategy for improving the biocompatibility of materials used in medical devices. While specific studies on this compound are limited, the general principle of using isocyanates to graft specific chemical moieties is well-established for creating anti-thrombogenic or anti-fouling surfaces. mdpi.com

Isocyanates are used to modify surfaces of materials like graphene oxide to improve their dispersion in polyurethane composites, enhancing thermal and mechanical properties. researchgate.net

Integration into Emerging Functional Materials

The specific chemical characteristics of this compound make it suitable for integration into new classes of functional materials where molecular-level control is paramount.

In adhesive and sealant formulations, performance is highly dependent on the chemical interactions at the interface between the adhesive and the substrate. This compound can function as an effective adhesion promoter. justia.comnih.gov

Its mechanism of action involves a dual function:

Covalent Bonding with the Substrate: The reactive isocyanate group can form strong, durable covalent bonds (urethane or urea (B33335) linkages) with functional groups (e.g., -OH, -NH2) on the surface of the material to be bonded. justia.com This creates a robust chemical anchor at the interface.

This approach is particularly valuable for bonding dissimilar materials or for applications requiring high resistance to environmental degradation, as the covalent linkages provide superior durability compared to purely physical adhesion mechanisms. Isocyanate-containing compounds are key components in adhesion promoter layers that form covalent bonds with both the substrate and a subsequent coating layer. justia.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Polyurethane
Polyurea
Polystyrene
Poly(n-hexyl isocyanate)
Epoxy
Graphene Oxide
Methylene diphenyl diisocyanate (MDI)

Contribution to Advanced Composites and Elastomers

There is no scientific literature available that documents the contribution of this compound to advanced composites and elastomers. Its monofunctional nature precludes it from acting as a crosslinking agent, which is an essential function for the formation of the robust polymer matrices required for these materials. The creation of polyurethane or polyurea networks that form the basis of many composites and elastomers relies on the reaction of di- or poly-isocyanates with di- or poly-functional alcohols (polyols) or amines. nih.govacs.org

While one could speculate a potential role as a surface modifier for fillers within a composite matrix—reacting with hydroxyl groups on the filler surface to improve its compatibility with a non-polar polymer matrix—no published research confirms such use for this specific compound.

Materials for Specialized Applications (e.g., carbon capture, emphasizing chemical role)

Similarly, there is no documented research on the use of this compound in materials for carbon capture. The chemical role of materials in carbon capture technologies typically relies on specific functionalities that can reversibly bind with carbon dioxide (CO₂). Common strategies involve:

Amine-based sorbents: Materials functionalized with amine groups that react with CO₂. nih.gov

Porous materials: High-surface-area materials like Metal-Organic Frameworks (MOFs) or porous polymers that physically adsorb CO₂. rsc.org

Catalytic conversion: Systems that utilize captured CO₂ as a feedstock for producing other chemicals, such as in the synthesis of certain polycarbonates or isocyanates from CO₂. nih.govargusmedia.comresearchgate.net

This compound does not possess the inherent chemical structure, such as a high density of amine groups or a porous framework, required for effective CO₂ capture. While its isocyanate group can react with water to produce CO₂, this is generally an undesirable side reaction in polyurethane chemistry rather than a controlled capture mechanism. rsc.org Research into novel carbon capture materials is an active field, but it is focused on complex molecular structures and materials, not simple monofunctional isocyanates like this compound.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation in 1 Isocyanato 3 Propylbenzene Research

In-Situ Spectroscopic Monitoring of 1-Isocyanato-3-propylbenzene Reactions

In-situ spectroscopic techniques are invaluable for observing chemical transformations in real-time, providing a continuous stream of data without the need for sample extraction. This allows for a detailed understanding of reaction kinetics and mechanisms under actual reaction conditions.

Real-Time Infrared (IR) Spectroscopy: Mid-IR spectroscopy is a powerful tool for monitoring isocyanate reactions due to the distinct and well-resolved asymmetrical stretching vibration of the isocyanate group (-N=C=O) which appears in a spectral region (typically 2250-2285 cm⁻¹) with minimal interference from other functional groups. nih.govremspec.com The disappearance of this characteristic peak provides a direct measure of the isocyanate consumption, allowing for the determination of reaction progress and endpoints. nih.govremspec.com Fiber-optic probes coupled with Fourier Transform Infrared (FTIR) spectrometers enable in-situ monitoring of reactions in solution and during polymerization processes. remspec.com This approach facilitates the automated calculation of isocyanate concentration versus time from a series of sequential spectra, which is essential for detailed mechanistic studies. nih.gov

Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers a quantitative method for monitoring polymerization reactions. monash.edu It provides detailed structural information, allowing for the simultaneous observation of reactants, intermediates, and products. nih.gov For isocyanate reactions, ¹H NMR can be used to track the formation of urethane (B1682113) linkages by observing the appearance of N-H protons and changes in the chemical shifts of adjacent methylene or methine groups. Advanced NMR techniques, including low-temperature ³¹P and ¹⁵N NMR spectroscopy, have been instrumental in studying the mechanism of oligomerization of isocyanates, enabling the characterization of key catalytic intermediates. researchgate.netcityu.edu.hkresearchgate.net While direct real-time NMR studies on this compound are not widely published, the principles established from studies on other isocyanates are directly applicable. researchgate.netcityu.edu.hkresearchgate.net For instance, the reaction of an isocyanate with an alcohol can be monitored by observing the disappearance of the alcohol's hydroxyl proton and the appearance of the urethane N-H proton signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a useful technique for monitoring reactions where there is a change in chromophores. researchgate.net The aromatic ring of this compound provides a UV chromophore that can be monitored during a reaction. Changes in the electronic structure of the molecule upon reaction, such as the formation of a urethane or urea (B33335) linkage, can lead to shifts in the absorption spectrum. researchgate.net By monitoring the absorbance at a specific wavelength corresponding to a reactant or product, the reaction kinetics can be determined. researchgate.netresearchgate.net In-situ UV-Vis spectroscopy can be coupled with other techniques to provide a more comprehensive understanding of the reaction mechanism. nih.gov

Mass Spectrometry (MS) in Reaction Monitoring: Mass spectrometry, particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is a powerful tool for the in-situ analysis of polymerization reactions. nih.govd-nb.infod-nb.info ESI-MS allows for the direct observation of growing polymer chains and the characterization of active intermediates in anionic coordination polymerizations. d-nb.infod-nb.info In the context of this compound, ESI-MS can be used to monitor the step-growth polymerization with polyols, providing information on the molecular weight distribution and the stoichiometry of the reaction components. nih.gov The technique can also be used to identify side reactions and byproducts by detecting their corresponding molecular ions. researchgate.net

Chromatographic Techniques for Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of complex reaction mixtures, allowing for the identification and quantification of reactants, products, and byproducts.

Reactions involving isocyanates can be complex, often yielding a variety of side products in addition to the desired urethane or urea. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for the separation of these complex mixtures. mdpi.comanalytix.co.uk

High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for the analysis of less volatile and thermally sensitive compounds, which are common in polyurethane chemistry. nih.gov When coupled with mass spectrometry (LC-MS), it provides a highly sensitive and selective method for the identification of reaction components. nih.gov This technique is instrumental in the qualitative and quantitative detection of isocyanates and their derivatives. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile byproducts. mdpi.comresearchgate.net Pyrolysis-GC/MS is a specific application where the polymer is thermally degraded, and the resulting fragments are separated and identified. mdpi.comanalytix.co.ukrsc.org This technique is particularly useful for characterizing the composition of cured polyurethanes and identifying the constituent monomers and degradation products. mdpi.comanalytix.co.uknih.gov For example, the pyrolysis of a polyurethane derived from this compound would be expected to yield the parent isocyanate and the corresponding polyol fragments, which can be identified by their mass spectra. analytix.co.uk

The following table provides examples of byproducts that could be identified in the reaction of an aromatic isocyanate like this compound.

Potential Byproduct Analytical Technique Expected Observation
Dimer (Uretidinedione)HPLC-MS, Py-GC/MSMolecular ion corresponding to twice the monomer mass.
Trimer (Isocyanurate)HPLC-MS, Py-GC/MSMolecular ion corresponding to three times the monomer mass.
Allophanate (B1242929)HPLC-MSIdentification of adducts between the isocyanate and urethane products.
BiuretHPLC-MSIdentification of adducts between the isocyanate and urea products.
CarbodiimideIR Spectroscopy, HPLC-MSCharacteristic IR absorption around 2150-2100 cm⁻¹ and corresponding mass signal.

Structural Elucidation of Reaction Intermediates and Novel Products (beyond basic identification)

Beyond simple identification, a deep understanding of the molecular architecture of reaction intermediates and novel products is crucial. This requires the application of advanced analytical techniques that provide detailed structural information.

Advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) are invaluable for elucidating the precise connectivity of atoms in novel products and complex intermediates. iastate.edu These techniques can help to distinguish between isomers and confirm the structure of newly formed linkages. Mass spectrometry, especially with tandem MS (MS/MS) capabilities, allows for the fragmentation of ions, providing detailed structural information about the parent molecule. researchgate.net Ion mobility-mass spectrometry (IM-MS) is an emerging technique that can separate isomeric and isobaric species based on their size and shape, providing an additional dimension of structural information. nih.govresearchgate.net

For polyurethane characterization, Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) provides absolute molecular weight measurements without the need for column calibration, offering a more accurate determination of polymer size and distribution. azom.com

Thermal Analysis Techniques in Polymerization Studies

Thermal analysis techniques are critical for understanding the thermal stability and phase behavior of polymers derived from this compound.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. researchgate.net For polyurethanes, DSC can determine the glass transition temperature (Tg) of the soft and hard segments, as well as melting and crystallization temperatures. researchgate.net The Tg is a measure of the mobility of the polymer chain segments and provides insight into the degree of phase separation between the soft and hard segments. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. osti.gov The decomposition of polyurethanes is a complex process that can occur in multiple steps. researchgate.netosti.gov TGA can identify the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs. osti.gov When coupled with GC-MS (TGA-GC/MS), the volatile decomposition products can be identified, offering insights into the degradation mechanism. osti.gov

The following table presents typical thermal properties for polyurethanes derived from aromatic diisocyanates, which would be analogous to those synthesized from this compound.

Thermal Property Analytical Technique Typical Value Range for Aromatic Polyurethanes
Glass Transition Temperature (Tg)DSC-50°C to 100°C (depending on soft/hard segment ratio)
Decomposition Onset (5% weight loss)TGA230°C - 300°C
Temperature of Maximum Decomposition RateTGA300°C - 450°C

Derivatives and Analogues of 1 Isocyanato 3 Propylbenzene in Chemical Research

Synthesis of Substituted 1-Isocyanato-3-propylbenzene Analogues

The synthesis of analogues of this compound typically begins with the appropriately substituted 3-propylaniline (B1594038) precursor. The introduction of the isocyanate functionality is most commonly achieved through phosgenation, a robust and widely used industrial method. wikipedia.org This process involves the reaction of the primary amine with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene. wikipedia.orgnih.gov

General Phosgenation Reaction: R-NH₂ + COCl₂ → R-NCO + 2 HCl wikipedia.org

To create a library of analogues, various substituents can be introduced onto the aromatic ring of the 3-propylaniline starting material. For instance, nitration followed by reduction can yield amino-substituted precursors, while halogenation can introduce chloro- or bromo-substituents. The subsequent phosgenation of these modified anilines produces the desired substituted this compound analogues.

Alternative, more modern synthetic routes avoid the use of highly toxic phosgene. These methods include:

Carbonylation of Amines: A metal-free approach involves the dehydration of carbamic acid intermediates, which are formed from the reaction of the arylamine with carbon dioxide (CO₂). researchgate.net

Curtius Rearrangement: Carboxylic acids can be converted to isocyanates via a one-pot Curtius rearrangement, offering a pathway from different starting materials. organic-chemistry.org

Oxidation of Isonitriles: Isonitriles can be efficiently oxidized to isocyanates using reagents like dimethyl sulfoxide (B87167) (DMSO) catalyzed by trifluoroacetic anhydride. organic-chemistry.org

The synthesis of urea (B33335) and carbamate (B1207046) derivatives, common applications for isocyanates, is achieved through the nucleophilic addition of amines or alcohols, respectively, to the isocyanate group. nih.govresearchgate.net For example, reacting a substituted this compound analogue with another amine yields an unsymmetrical urea. researchgate.net

Table 1: Synthetic Pathways to Aryl Isocyanates and Derivatives

MethodPrecursorKey ReagentsProductReference
PhosgenationPrimary Amine (e.g., 3-propylaniline)Phosgene (COCl₂) or TriphosgeneIsocyanate wikipedia.org
Metal-Free CarbonylationPrimary AmineCO₂, Dehydrating Agent (e.g., sulfonium (B1226848) reagents)Isocyanate researchgate.net
Curtius RearrangementCarboxylic AcidAzide Source (e.g., DMTN₃)Isocyanate organic-chemistry.org
Urea FormationIsocyanatePrimary or Secondary AmineSubstituted Urea nih.gov
Carbamate FormationIsocyanateAlcohol or Phenol (B47542)Carbamate (Urethane) sci-hub.se

Comparative Reactivity Studies with Related Aryl Isocyanates

The reactivity of the isocyanate group is critically dependent on the electronic and steric nature of the molecule. Aryl isocyanates are generally more reactive than alkyl isocyanates. nih.govnih.govnih.gov The aromatic ring acts as an electron-withdrawing group, which increases the partial positive charge (electrophilicity) on the central carbon atom of the N=C=O group, making it more susceptible to nucleophilic attack. mdpi.comsemanticscholar.org

In this compound, the propyl group is located at the meta position. Due to its alkyl nature, it has a weak electron-donating effect through induction. This slightly reduces the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate. However, its position in the meta position means it imparts minimal steric hindrance to the approaching nucleophile. poliuretanos.net

A comparison with other isocyanates reveals a clear reactivity trend:

Aryl vs. Alkyl: this compound is significantly more reactive than an alkyl isocyanate like hexyl isocyanate, but the hydrolysis of alkyl isocyanates is typically slower. nih.govnih.gov

Effect of Substituent Position: Its reactivity is higher than an ortho-substituted analogue, such as 1-isocyanato-2-propylbenzene, where the ortho-propyl group would create significant steric hindrance, impeding the reaction. sci-hub.sepoliuretanos.net

Effect of Electronic Nature: It is less reactive than an aryl isocyanate bearing a strong electron-withdrawing group (e.g., 4-nitrophenyl isocyanate) but more reactive than one with a strong electron-donating group (e.g., 4-methoxyphenyl (B3050149) isocyanate). sci-hub.seacs.org

Table 2: Comparative Reactivity of Selected Isocyanates

IsocyanateClassKey Structural FeatureExpected Relative ReactivityReference
4-Nitrophenyl isocyanateArylStrong electron-withdrawing group (-NO₂)Very High sci-hub.se
Phenyl isocyanateArylUnsubstituted aromatic ringHigh acs.org
This compound ArylWeak electron-donating group (-C₃H₇) in meta positionModerate-High sci-hub.seacs.org
1-Isocyanato-2-propylbenzeneArylWeak electron-donating group in ortho positionModerate (sterically hindered) poliuretanos.net
4-Methoxyphenyl isocyanateArylStrong electron-donating group (-OCH₃)Lower sci-hub.se
Hexyl isocyanateAlkylElectron-donating alkyl chainLow nih.govsemanticscholar.org

Structure-Reactivity Relationships in Chemical Transformations

The relationship between the molecular structure of an aryl isocyanate and its reactivity is a cornerstone of its chemistry, often quantified using principles like the Hammett equation. acs.org The reactivity in chemical transformations, primarily nucleophilic additions, is governed by two main factors: electronic effects and steric effects. researchgate.net

Electronic Effects: The reaction of an isocyanate with a nucleophile (e.g., an alcohol or amine) involves the attack on the electrophilic carbon of the N=C=O group. sci-hub.se

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) on the aromatic ring pull electron density away from the isocyanate group. This enhances the partial positive charge on the carbon atom, increasing its electrophilicity and thus accelerating the reaction rate with nucleophiles. sci-hub.seacs.orgrsc.org

Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or alkoxy (-OR) groups push electron density into the aromatic ring. This reduces the electrophilicity of the isocyanate carbon, making it less reactive towards nucleophiles. sci-hub.se

The propyl group in this compound is a weak EDG, which slightly deactivates the isocyanate group compared to an unsubstituted phenyl isocyanate.

Steric Effects: The spatial arrangement of atoms near the reaction center can significantly influence the reaction rate.

Ortho-Substituents: Bulky groups at the ortho position (adjacent to the isocyanate) create steric hindrance, which physically blocks the approach of the nucleophile to the electrophilic carbon. sci-hub.sepoliuretanos.net This effect can dramatically reduce the reaction rate, even if the substituent is electronically activating.

Meta- and Para-Substituents: Groups in the meta or para positions, like the propyl group in this compound, exert a negligible steric effect on the isocyanate functionality, allowing their electronic effects to dominate their influence on reactivity. acs.org

Table 3: Influence of Substituent Position on Aryl Isocyanate Reactivity

Substituent PositionDominant EffectImpact on ReactivityReference
OrthoSteric HindranceStrongly decreases reactivity, regardless of electronic nature. sci-hub.sepoliuretanos.net
MetaElectronicReactivity is modulated by the electron-donating or -withdrawing nature of the group. acs.org
ParaElectronicReactivity is strongly modulated by the electron-donating or -withdrawing nature of the group. sci-hub.seacs.org

Molecular Design Principles for Modifying Isocyanate Functionality

The principles of structure-reactivity relationships allow for the rational design of isocyanate-based molecules with tailored properties. By strategically modifying the structure of a parent compound like this compound, chemists can precisely control its functionality for specific technological applications.

Reactivity Tuning: The most fundamental design principle is the adjustment of reactivity. For applications requiring rapid reaction rates, such as in fast-curing adhesives or foams, analogues can be designed with strong electron-withdrawing groups (e.g., 4-chloro-1-isocyanato-3-propylbenzene). Conversely, for applications needing greater stability or a longer pot life, such as in certain coatings, analogues with electron-donating groups can be synthesized. sci-hub.sersc.org

Blocked Isocyanates for Controlled Reactivity: To manage the high reactivity of isocyanates, especially their sensitivity to moisture, they can be "blocked" or "masked." rsc.org This involves reacting the isocyanate with a blocking agent (e.g., a phenol, caprolactam, or oxime) to form a thermally reversible urethane (B1682113) linkage. The resulting blocked isocyanate is stable at ambient temperatures but regenerates the highly reactive isocyanate functionality upon heating. The deblocking temperature can be precisely controlled by the electronic properties of the aryl isocyanate; electron-withdrawing groups on the aromatic ring lower the temperature required for deblocking. rsc.org This principle is crucial in the formulation of one-component polyurethane systems for paints and coatings.

Steric Hindrance for Selectivity and Stability: Introducing bulky substituents, particularly at the ortho-position, can be used to create sterically hindered isocyanates. This can increase the selectivity of the isocyanate's reactions or enhance the thermal stability of the resulting urethane or urea linkages. This design principle is exploited in creating dynamic covalent networks and self-healing polymers, where the reversibility of bond formation is governed by both electronic and steric effects. researchgate.net

Introduction of Secondary Functional Groups: Analogues can be designed to incorporate other functional groups to create multifunctional materials. For instance, synthesizing an isocyanate with a pendant polymerizable group (like an acrylate) allows it to act as a cross-linker in UV-curable resins. researchgate.net This requires careful synthetic strategies, often involving protection of the secondary functional group during the isocyanate synthesis steps.

Future Research Directions and Emerging Paradigms in 1 Isocyanato 3 Propylbenzene Chemistry

Exploration of Unprecedented Reactivity and Novel Chemical Transformations

The isocyanate functional group is well-known for its reactivity toward nucleophiles like alcohols, amines, and water, forming the basis of polyurethane chemistry. However, the future of 1-isocyanato-3-propylbenzene chemistry lies in uncovering and harnessing less conventional reaction pathways.

Emerging Research Areas:

Cycloaddition Reactions: Beyond traditional reactions, there is growing interest in the cycloaddition potential of isocyanates. For instance, [2+2] cycloaddition processes could lead to the formation of novel four-membered heterocyclic rings. researchgate.net

Insertion Reactions: The insertion of isocyanates into metal-ligand bonds is a promising area. For example, magnesium complexes have been shown to undergo single insertion reactions with isocyanates, forming new metallo-organic structures. researchgate.net

Reductive Transformations: The selective reduction of isocyanates to formamides presents a significant challenge due to the propensity for over-reduction to methylamines. rsc.org Developing methodologies for the controlled hydroboration of isocyanates is an active area of research. acs.org

Reactions with Low-Valent Main Group Elements: The reactivity of isocyanates with low-valent main group compounds, such as those of aluminum, is a frontier in chemical synthesis. researchgate.net These reactions can lead to unprecedented bonding patterns and molecular architectures. researchgate.nettum.de

A study on rare-earth metallocene complexes has demonstrated the potential for η3-propargyl/allenyl complexes to react with various substrates, showcasing the diverse reactivity that can be explored. acs.org

Development of Novel Catalytic Systems for Enhanced Sustainability

The development of efficient and sustainable catalytic systems is paramount for the future of isocyanate chemistry, moving away from hazardous reagents like phosgene (B1210022). acs.orguniversiteitleiden.nl

Key Catalytic Strategies:

Non-Phosgene Routes: A major focus is on non-phosgene methods for isocyanate synthesis, which typically involve the thermal decomposition of carbamates. acs.orgresearchgate.net Research is centered on optimizing catalysts for this decomposition to improve yields and reaction conditions. acs.org

Heterogeneous Catalysis: To address challenges with catalyst separation and recycling, heterogeneous catalysts are being extensively investigated. acs.org Materials like zeolites, metal-organic frameworks (MOFs), and various supported metal complexes are showing promise. rsc.orgkuleuven.be For instance, zeolites can act as 'generators' for highly reactive isocyanates from precursors like N-alkylformamides. kuleuven.be

Earth-Abundant Metal Catalysts: There is a shift towards using catalysts based on earth-abundant and less toxic metals. Nickel-based MOFs, for example, have demonstrated high catalytic activity and selectivity in the hydroboration of isocyanates. rsc.org

Organocatalysis: Organocatalysts are gaining traction as a sustainable alternative to metal-based catalysts. colab.ws They are generally non-toxic, resistant to air and moisture, and can be used in environmentally friendly solvents, including water. colab.ws

Composite and Bimetallic Catalysts: Combining different catalytic components can lead to synergistic effects. Composite catalysts can be optimized for specific reaction conditions to achieve higher conversion and yields. acs.org Bimetallic systems, such as vanadium-titanium (B8517020) molecular sieves, have shown high activity in oxidation reactions. soton.ac.uk

Catalyst TypeExampleApplicationSustainability Advantage
Heterogeneous ZeolitesIsocyanate generation from N-alkylformamides. kuleuven.beCatalyst recyclability, compartmentalization of reactions. kuleuven.be
Metal-Organic Frameworks (MOFs) NH2-Ni-MOF-74Selective hydroboration of isocyanates to formamides. rsc.orgHigh stability, reusability, use of earth-abundant metals. rsc.org
Homogeneous Transition Metal Palladium diphosphane (B1201432) complexesReductive carbonylation of nitro compounds to isocyanates. universiteitleiden.nlPotential for high yields in specific transformations. universiteitleiden.nl
Organocatalysts Montmorillonite (B579905) K-10Decomposition of carbamates to isocyanates. researchgate.netMetal-free, environmentally benign. researchgate.netcolab.ws
Composite Oxides Bismuth-Zinc (Bi-Zn) oxidesCatalytic decomposition of methyl N-phenyl carbamate (B1207046).Enhanced activity and selectivity through synergistic effects.

Integration of this compound into Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the synthesis and application of this compound. The goal is to develop more environmentally benign processes from start to finish.

Green Chemistry Approaches:

Renewable Feedstocks: A long-term vision is the production of aromatic compounds, the precursors to aromatic isocyanates, from renewable resources like lignocellulose, carbohydrates, and bio-oils through processes such as catalytic pyrolysis. acs.org

Alternative Solvents: Research is focused on replacing hazardous organic solvents with greener alternatives. mlsu.ac.in This includes using bioderived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even performing reactions under solvent-free (neat) conditions. acs.org

Atom Economy: Developing reactions that are highly atom-economical, where most of the atoms from the reactants are incorporated into the final product, is a key principle. Catalyst-free hydrophosphinylation of isocyanates is an example of a highly atom-economical method. acs.org

Energy Efficiency: The use of catalysis aims to lower reaction temperatures and pressures, thereby reducing energy consumption. mlsu.ac.in For example, some catalyst-free reactions can proceed at room temperature or with only mild heating. acs.org

Phosgene-Free Synthesis: The avoidance of highly toxic and corrosive phosgene is a primary driver for developing alternative isocyanate synthesis routes, such as the thermal decomposition of carbamates. acs.orgresearchgate.net

A catalyst-free, low-solvent method for the hydrophosphinylation of isocyanates and isothiocyanates highlights several green chemistry principles, including high atom economy and the use of a bioderived solvent. acs.org

Advanced Computational Design of this compound-Based Materials

Computational chemistry and materials science are becoming indispensable tools for accelerating the design and discovery of new materials derived from this compound.

Computational Approaches:

Predicting Material Properties: First-principles calculations and density functional theory (DFT) can be used to predict the electronic, mechanical, and chemical properties of polymers and other materials before they are synthesized. tum.deucsd.edu

Simulating Reaction Mechanisms: Computational modeling helps in elucidating complex reaction mechanisms, such as those involved in catalytic cycles, allowing for the rational design of more efficient catalysts. tum.desoton.ac.uk

Virtual Screening: High-throughput computational screening can be used to evaluate large libraries of potential monomers and polymers, identifying promising candidates for specific applications.

Parametric Design: In the broader context of design, parametric modeling allows for the exploration of a wide range of design possibilities by varying key parameters, which can be applied to material and structural design at the molecular level. paacademy.com

The development of advanced computational design tools, integrating disciplines like computer science, mathematics, and engineering, aims to create a more intuitive and powerful design process, providing immediate feedback and expanding the accessible solution space. tuwien.ac.attechno-press.org

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The future of this compound chemistry is inherently interdisciplinary, lying at the crossroads of organic synthesis, polymer chemistry, materials science, and engineering. ucsd.eduunirioja.es

Areas of Interdisciplinary Focus:

Functional Materials: The synthesis of novel polymers from this compound with tailored properties for advanced applications in electronics, medicine, and energy. ucsd.educhemscene.com This includes creating materials with unique electronic, magnetic, or optical properties. ucsd.edu

Smart Materials: Developing responsive materials that change their properties in response to external stimuli. For example, capsules made with diisocyanates can be designed to be responsive to certain chemical triggers. rsc.org

Hybrid Materials: Creating organic-inorganic hybrid materials that combine the properties of both components. ucsd.edu This could involve incorporating this compound-derived polymers into inorganic frameworks like MOFs. rsc.org

Biomaterials: Designing biocompatible and biodegradable polymers for biomedical applications. The reactivity of the isocyanate group can be harnessed to attach bioactive molecules to polymer backbones.

Institutes and research centers are increasingly fostering this type of interdisciplinary environment, bringing together chemists, physicists, and engineers to tackle complex challenges in materials discovery and innovation. ucsd.eduru.nl This collaborative approach is essential for translating fundamental discoveries in organic chemistry into tangible technological advancements. chronoshub.io

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